(2S)-2-(Dimethylamino)propan-1-ol chemical structure and physical properties
(2S)-2-(Dimethylamino)propan-1-ol chemical structure and physical properties
An In-Depth Technical Guide to (2S)-2-(Dimethylamino)propan-1-ol: Synthesis, Properties, and Applications
Abstract: (2S)-2-(Dimethylamino)propan-1-ol, also known as Dimethyl-alaninol, is a chiral amino alcohol that serves as a versatile and high-value building block in modern organic and medicinal chemistry. Its defined stereochemistry, stemming from its common synthesis from the natural amino acid L-alanine, makes it a crucial intermediate for the stereoselective synthesis of complex molecular targets, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed, field-proven synthetic protocol with mechanistic insights, and its applications in asymmetric synthesis and drug development. The content is tailored for researchers, chemists, and professionals in the pharmaceutical industry who require a deep technical understanding of this important chiral intermediate.
Chemical Identity and Structure Elucidation
The fundamental utility of (2S)-2-(Dimethylamino)propan-1-ol lies in its specific three-dimensional structure. The "(2S)" designation indicates the absolute configuration at the chiral center (carbon-2), which is paramount for its role in stereocontrolled chemical transformations. This chirality is typically inherited from its precursor, the naturally occurring amino acid L-alanine, ensuring high enantiomeric purity.
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-(dimethylamino)propan-1-ol | [1][2] |
| Synonyms | (S)-2-(Dimethylamino)-1-propanol, Dimethyl-alaninol | [1][2] |
| CAS Number | 40916-65-2 | [1][3][4] |
| Molecular Formula | C₅H₁₃NO | [1][4][5] |
| Molecular Weight | 103.16 g/mol | [1][6] |
| SMILES | CCO | [1] |
| InChI Key | PBKGYWLWIJLDGZ-YFKPBYRVSA-N | [1][2] |
Structural Diagram:

Physicochemical Properties
The physical properties of (2S)-2-(Dimethylamino)propan-1-ol dictate its handling, purification, and reaction conditions. It is a liquid at room temperature with properties characteristic of small, polar amino alcohols.
| Property | Value | Notes and Source |
| Physical Form | Liquid | [7] |
| Boiling Point | 121-127 °C | Data for the related racemic mixture, 1-dimethylamino-2-propanol. |
| Density | ~0.84 g/mL | Data for the related racemic mixture, 1-dimethylamino-2-propanol. |
| Topological Polar Surface Area | 23.5 Ų | A measure of the molecule's polarity, influencing solubility and membrane permeability.[1][6] |
| Purity | Typically ≥97% | Commercially available at high purity.[7] |
| Storage Temperature | Refrigerated | Recommended for maintaining long-term stability.[7] |
Chiral Synthesis and Mechanistic Considerations
The most reliable and common synthesis of (2S)-2-(Dimethylamino)propan-1-ol begins with a readily available chiral precursor, L-alanine, to ensure the integrity of the stereocenter. The process is a two-stage transformation involving reduction followed by selective N-methylation.
Experimental Protocol 1: Reduction of L-Alanine Ester to (S)-2-Aminopropan-1-ol (L-Alaninol)
This initial step converts the carboxylic ester of L-alanine into a primary alcohol without affecting the primary amine or the chiral center.
Methodology: [8]
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve L-alanine ethyl ester hydrochloride (1.0 equivalent) in a mixture of ethanol and cold water.
-
In a separate vessel, prepare a solution of Sodium Borohydride (NaBH₄) (approx. 3.0 equivalents) in cold water.
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While maintaining the internal temperature of the ester solution below 20°C, slowly add the NaBH₄ solution dropwise over several hours.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 18-24 hours to ensure completion.
-
Carefully quench the reaction by the slow addition of acetone to decompose any excess NaBH₄.
-
Perform an aqueous workup by adding ethyl acetate, separating the organic layer, and extracting the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude L-alaninol, which can be purified by vacuum distillation.
Expertise & Causality:
-
Choice of Reducing Agent: Sodium Borohydride is a mild but effective reducing agent for esters, chosen for its safety and selectivity over more reactive hydrides like LiAlH₄. It reliably reduces the ester to an alcohol while leaving the amine group untouched.
-
Temperature Control: The initial exothermic reaction is controlled with an ice bath to prevent runaway reactions and potential side product formation.
Experimental Protocol 2: N-Methylation of L-Alaninol via Reductive Amination
This second stage selectively introduces two methyl groups onto the primary amine. Reductive amination is the method of choice to prevent over-methylation.
Methodology: [8]
-
To a stirred solution of (S)-2-aminopropan-1-ol (L-alaninol) (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add aqueous formaldehyde (~2.0 equivalents).
-
Stir the mixture at room temperature for 1-2 hours. This allows for the in-situ formation of an intermediate imine or oxazolidine.
-
Add a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or a similar hydride, to the mixture in portions.
-
The reaction is stirred until the consumption of the starting material is confirmed (e.g., by TLC or GC-MS).
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is purified by vacuum distillation or silica gel chromatography to yield pure (2S)-2-(Dimethylamino)propan-1-ol.
Expertise & Causality:
-
Trustworthiness of Method: Reductive amination is a highly reliable and selective method for N-alkylation. Using formaldehyde as the carbonyl source and a mild reducing agent that reduces the intermediate iminium ion faster than the starting carbonyl ensures clean conversion.
-
Avoiding Over-Methylation: Alternative methods, such as using a methylating agent like methyl iodide, often lead to low yields and the formation of the undesired quaternary ammonium salt. The reductive amination pathway is highly specific for mono- and di-methylation, and by using excess formaldehyde and reductant, the reaction can be driven to the desired dimethylated product with high selectivity.[8]
Applications in Research and Drug Development
The value of (2S)-2-(Dimethylamino)propan-1-ol is demonstrated by its application in stereoselective synthesis.
-
Chiral Ligand and Catalyst: As a chiral β-dialkylamino alcohol, it serves as an efficient catalyst or ligand in asymmetric synthesis. For instance, it is effective in catalyzing the enantioselective addition of dialkylzinc reagents to aldehydes, a powerful method for creating new chiral centers with high enantiomeric excess.[9]
-
Chiral Building Block for APIs: Its structure is incorporated into more complex molecules, particularly in the pharmaceutical industry. The selection of a pre-defined chiral intermediate like this one can significantly simplify a synthetic route, increase overall yield, and reduce the purification burden associated with separating enantiomers later in the process.[10] An analogous chiral amino alcohol is a key intermediate in the synthesis of the centrally acting analgesic, Tapentadol, highlighting the industrial relevance of this molecular scaffold.[10]
-
Probing Biological Systems: Related amino alcohols have shown biological activity, including the inhibition of choline uptake and protection against cytotoxicity from certain agents. This suggests that (2S)-2-(Dimethylamino)propan-1-ol and its derivatives could be valuable tools in chemical biology and for developing new therapeutic leads.
Safety, Handling, and Storage
Proper handling of (2S)-2-(Dimethylamino)propan-1-ol is essential due to its hazardous properties.
GHS Hazard Identification:
-
Pictograms:
-
GHS02: Flammable
-
GHS05: Corrosive
-
GHS07: Harmful/Irritant
-
-
Hazard Statements:
Handling and Storage Protocols:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[12]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Refrigerated storage is recommended for long-term stability.[7]
References
-
(2S)-2-(dimethylamino)propan-1-ol — Chemical Substance Information. NextSDS. [Link]
-
(2S)-2-(dimethylamino)propan-1-ol(CAS# 40916-65-2). angenechemical.com. [Link]
-
2-(dimethylamino)propan-1-ol — Chemical Substance Information. NextSDS. [Link]
-
1-Propanol, 2-(dimethylamino)- | C5H13NO | CID 85865. PubChem. [Link]
-
Safety Data Sheet. Company Website. [Link]
-
(S)-1-Phenyl-1-propanol. Organic Syntheses Procedure. [Link]
- Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
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